![molecular formula C16H25NO2S B5652532 (3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylmethyl)-4-piperidinol](/img/structure/B5652532.png)
(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylmethyl)-4-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multicomponent reactions (MCRs) and the use of organocatalysts to enhance reaction efficiency and selectivity. For molecules similar to the one , recent advances include the synthesis of heterocyclic compounds via palladium-catalyzed direct C–H arylation reactions with aryl halides or pseudohalides or aryliodonium salts, which are crucial for constructing biologically active compounds and substances that are privileged structural motifs in organic materials (Rossi et al., 2014). Additionally, the use of magnetic nanocatalysts has been explored for the synthesis of biologically active heterocycles, indicating a trend towards more sustainable and efficient synthesis methods (Wahula & Katkar, 2023).
properties
IUPAC Name |
(3R,4R)-3-methyl-4-(oxan-4-yl)-1-(thiophen-2-ylmethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-13-11-17(12-15-3-2-10-20-15)7-6-16(13,18)14-4-8-19-9-5-14/h2-3,10,13-14,18H,4-9,11-12H2,1H3/t13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSZGLQMMGBXKJ-CJNGLKHVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCOCC2)O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-(2-thienylmethyl)-4-piperidinol |
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